molecular formula C11H12ClF3N2 B12995991 (R)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline

(R)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline

Cat. No.: B12995991
M. Wt: 264.67 g/mol
InChI Key: MWVLKGQMUGYYGA-SECBINFHSA-N
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Description

®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a chloro-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process is carried out in a microchannel reactor under visible light, which allows for efficient and mild reaction conditions without the need for metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the development of green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development .

Industry

Industrially, ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is unique due to the combination of its chloro, pyrrolidine, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H12ClF3N2

Molecular Weight

264.67 g/mol

IUPAC Name

2-chloro-6-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12ClF3N2/c12-8-5-6(11(13,14)15)4-7(10(8)16)9-2-1-3-17-9/h4-5,9,17H,1-3,16H2/t9-/m1/s1

InChI Key

MWVLKGQMUGYYGA-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)N

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)N

Origin of Product

United States

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